2-Bromo-1-(4-fluorophenyl)ethanone, also known as 4-fluorophenacyl bromide, can be synthesized through various methods, including the Friedel-Crafts acylation reaction. This reaction involves the acylation of an aromatic ring with an acyl halide, in this case, 4-fluorobenzoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).
While research on the specific applications of 2-bromo-1-(4-fluorophenyl)ethanone is ongoing, its unique chemical properties suggest potential uses in various fields:
2-Bromo-4'-fluoroacetophenone is an organic compound with the molecular formula and a molecular weight of 217.04 g/mol. It is classified as a brominated acetophenone derivative, characterized by the presence of a bromine atom and a fluorine atom on the aromatic ring. This compound appears as a solid at room temperature, with a melting point ranging from 47 to 49 °C and a boiling point of approximately 150 °C at 12 mmHg . Its structure can be represented as follows:
This compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride, which influence the major products formed based on specific reaction conditions.
The biological activity of 2-Bromo-4'-fluoroacetophenone is primarily linked to its role as an intermediate in various chemical syntheses. While direct pharmacological studies may be limited, brominated acetophenone derivatives are known for their potential antimicrobial properties. They may also influence multiple biochemical pathways depending on their application context . Additionally, the compound exhibits moisture sensitivity and is incompatible with oxidizing agents, impacting its stability and efficacy in biological systems.
The synthesis of 2-Bromo-4'-fluoroacetophenone can be achieved through several methods:
These synthetic routes are significant for producing this compound in laboratory settings.
2-Bromo-4'-fluoroacetophenone can be compared with several similar compounds:
Compound Name | Similarity | Key Differences |
---|---|---|
2-Bromo-1-(2-fluorophenyl)ethanone | 0.90 | Different position of fluorine |
2-Bromo-1-(4-chlorophenyl)ethanone | 0.84 | Chlorine instead of fluorine |
2-Bromo-1-(4-bromophenyl)ethanone | 0.82 | Additional bromine substituent |
2-Bromo-1-(3-fluorophenyl)ethanone | 1.00 | Identical structure but different position of fluorine |
These compounds share structural similarities but differ in substituents' positions or types on the phenyl ring. Such differences can significantly affect their chemical properties and reactivity profiles .
The most direct approach to synthesizing 2-Bromo-4'-fluoroacetophenone involves the selective α-bromination of 4'-fluoroacetophenone. Several methodologies have been developed to achieve this transformation with high regioselectivity and yield.
One widely employed method utilizes Oxone (potassium peroxymonosulfate) with ammonium bromide in methanol under reflux conditions. This approach generates bromine in situ and provides 2-Bromo-4'-fluoroacetophenone in excellent yields of up to 97%. The reaction typically completes within 1.3 hours, making it efficient for laboratory-scale synthesis.
Reaction Conditions:
Another effective approach involves using N-bromosuccinimide (NBS) with p-toluenesulfonic acid (p-TsOH) as a catalyst. This method provides selective α-bromination with minimal formation of ring-brominated byproducts. The reaction mechanism involves the generation of a bromonium ion from NBS, which selectively attacks the α-position of the ketone.
Table 1: Comparison of Reaction Conditions for α-Bromination of Acetophenone Derivatives
Studies have shown that the reaction conditions significantly influence the regioselectivity and yield of the bromination. For instance, the choice of solvent can affect the reaction pathway; polar protic solvents like methanol tend to favor α-bromination, while less polar solvents may lead to increased ring bromination. Temperature control is also crucial, with lower temperatures (0-5°C) generally favoring cleaner reactions and minimizing undesired side-products.
The mechanism of α-bromination involves an initial enolization of the ketone, followed by electrophilic attack of the bromine species on the enol carbon. The acidic catalyst (such as p-TsOH) accelerates the reaction by facilitating enolization and increasing the electrophilicity of the brominating agent:
$$
\begin{align}
\text{Enolization:} \quad & \text{RC(O)CH}3 \rightleftharpoons \text{RC(OH)=CH}2 \
\text{Bromination:} \quad & \text{RC(OH)=CH}2 + \text{Br}2 \rightarrow \text{RC(OH)=CHBr} + \text{HBr} \
\text{Tautomerization:} \quad & \text{RC(OH)=CHBr} \rightarrow \text{RC(O)CH}_2\text{Br}
\end{align}
$$
For 4'-fluoroacetophenone specifically, the presence of the fluorine substituent on the aromatic ring affects the electronic properties of the molecule, potentially influencing the rate and selectivity of the bromination reaction. The electron-withdrawing nature of fluorine can reduce the electron density at the α-carbon, potentially slowing the bromination rate compared to unsubstituted acetophenone.
While 2-Bromo-4'-fluoroacetophenone is primarily synthesized via α-bromination of 4'-fluoroacetophenone, alternative approaches involving electrophilic aromatic substitution (EAS) may be considered when starting from different precursors.
One such approach involves the bromination of 4-fluoroacetophenone using molecular bromine (Br₂) in the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). This method typically results in bromination at the ortho position relative to the ketone group on the aromatic ring:
Reaction Conditions:
Table 2: Optimization of Br₂-Based Bromination
Parameter | Condition 1 | Condition 2 | Condition 3 |
---|---|---|---|
Catalyst (FeBr₃) | 10 mol% | 15 mol% | 20 mol% |
Reaction Time (hrs) | 4 | 6 | 8 |
Yield (%) | 68 | 75 | 82 |
The oxidative bromination approach offers another strategy for synthesizing brominated acetophenones. This method employs oxidizing agents such as Oxone in combination with bromide salts. The oxidizing agent generates bromine in situ, which then acts as the brominating agent.
A study by Thombare and Gokavi investigated the kinetics and mechanism of oxidative bromination of acetophenones using Oxone in the presence of bromide ions. Their findings revealed that the reaction proceeds through a prior equilibrium between Oxone and bromide, generating bromine as the reactive species. The bromine then forms an intermediate complex with acetophenone, and the electrophilic attack of Br₂ on the carbon atom is the rate-determining step.
The mechanism can be represented as follows:
HSO₅⁻ + Br⁻ → SO₄²⁻ + HOBrHOBr + H⁺ + Br⁻ → Br₂ + H₂O
Followed by the reaction with acetophenone:
Acetophenone + Br₂ → Bromoacetophenone + H⁺ + Br⁻
These electrophilic substitution approaches can be adapted to various fluorinated acetophenone derivatives, providing alternative routes to halogenated building blocks similar to 2-Bromo-4'-fluoroacetophenone.
Transition metal-catalyzed cross-coupling reactions represent a powerful approach to the synthesis of functionalized aromatic compounds, including precursors to 2-Bromo-4'-fluoroacetophenone. While direct synthesis of 2-Bromo-4'-fluoroacetophenone via cross-coupling is less common, these methods are valuable for preparing the fluorinated precursors needed for subsequent bromination.
Palladium-catalyzed reactions, such as the Heck reaction, can be employed to introduce the acetyl group onto fluorinated aryl halides:
ArX + CH₂=CHAc → ArCH₂CHAc
Where Ar represents the fluorinated aromatic moiety and X is a halide (typically I, Br, or Cl).
The development of cross-coupling reactions has revolutionized organic synthesis, with the Nobel Prize in Chemistry awarded in 2010 to Professors Suzuki, Heck, and Negishi for their pioneering contributions in this field. These methodologies have become indispensable tools in modern organic synthesis.
Some of the most relevant cross-coupling reactions for synthesizing halogenated acetophenone derivatives include:
For the synthesis of fluorinated acetophenone derivatives, these cross-coupling methodologies offer advantages such as mild reaction conditions, high functional group tolerance, and the ability to introduce fluorine atoms at specific positions.
Additionally, copper-catalyzed halogen exchange reactions can be employed to introduce fluorine into aryl halides, providing an alternative route to fluorinated precursors.
Continuous flow chemistry has emerged as a powerful technology for scaling up the production of organic compounds, including 2-Bromo-4'-fluoroacetophenone. This approach offers several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and increased productivity.
A study by Nieuwland et al. demonstrated the excellent scalability of flow chemistry for the selective formation of mono-α-bromoketones. Their approach involved a multivariate optimization experiment, screening 60 different reaction parameters such as temperature and reaction time. The optimized conditions were then applied to a larger-scale continuous flow system, resulting in the production of phenacyl bromide at a rate of 1.1 g/hr.
Table 3: Continuous Flow vs. Batch Bromination Comparison
Parameter | Continuous Flow | Batch Process |
---|---|---|
Space-Time Yield | 0.26 kg/m³/s | 0.24 kg/m³/s |
Reaction Time | Minutes | Hours |
Temperature Control | Precise | Less precise |
Safety Hazards | Reduced | Higher |
Scale-up Complexity | Lower | Higher |
A comprehensive study on the optimization and scale-up of α-bromination of acetophenone in continuous flow was conducted by researchers at Akadémiai Kiadó. The study successfully transformed a known batch procedure to a continuous flow process, achieving a 99% yield through D-optimal optimization and subsequent scale-up.
The advantages of continuous flow for bromination reactions include:
In a typical continuous flow setup for α-bromination of acetophenone derivatives:
Substrate solution → Mixing junction → Brominating agent → Reactor coil → Quenching → Product collection
The reaction typically employs a tubular reactor or a microreactor, with precise control over flow rates, residence times, and temperatures. The system can be operated under pressurized conditions, allowing for reactions above the normal boiling point of the solvent.
For industrial-scale production of 2-Bromo-4'-fluoroacetophenone, continuous flow systems offer a viable and efficient alternative to traditional batch processes, with improved safety profiles and consistent product quality.
Electrochemical methods represent an innovative approach to the synthesis of 2-Bromo-4'-fluoroacetophenone, offering advantages such as mild reaction conditions, reduced reagent handling, and environmental benefits. These methods generate reactive halogen species in situ, eliminating the need to handle hazardous reagents like molecular bromine.
A notable study by researchers at the Royal Society of Chemistry demonstrated an electroselective α-bromination of acetophenone using in situ generated bromonium ions from NH₄Br with a catalytic amount of H₂SO₄ as a supporting electrolyte in a H₂O:CH₃CN medium at ambient temperature. The reaction was conducted in an undivided cell equipped with a Pt/Pt electrode system and resulted in good yields (80%) of α-bromoacetophenone with high selectivity.
Key Electrochemical Bromination Parameters:
The electrochemical approach operates via the following mechanism:
Advantages of electrochemical methods include:
The optimization of electrochemical bromination involves various parameters such as current density, charge passed, solvent composition, acid strength, bromide salt concentration, and electrode materials. These parameters can be fine-tuned to achieve optimal selectivity and yield for specific substrates like 4'-fluoroacetophenone.
Electrochemical methods represent a promising green technology for the industrial production of 2-Bromo-4'-fluoroacetophenone, aligning with the principles of sustainable chemistry by reducing reagent consumption and waste generation.
Catalytic halogen exchange reactions provide an alternative approach to the synthesis of 2-Bromo-4'-fluoroacetophenone, particularly when starting from other halogenated acetophenone derivatives. These methods are particularly valuable when direct bromination faces selectivity challenges or when specific halogenated precursors are more readily available.
Research by Buchwald and colleagues demonstrated that copper-catalyzed reactions can facilitate various halide exchange processes. All combinations of halide exchange (I, Br, Cl, F) were observed using catalytic amounts of CuI. Strikingly, quantitative fluorination of aryl-X bonds (where X = I, Br, Cl) was achieved, opening up new synthetic routes to fluorinated aromatics that could serve as precursors for compounds like 2-Bromo-4'-fluoroacetophenone.
For the synthesis of 2-Bromo-4'-fluoroacetophenone via halogen exchange, two main approaches can be considered:
The first approach involves the use of metal-mediated fluorination of 2-bromo-4'-chloroacetophenone or similar derivatives. Copper catalysts, in particular, have shown promising results for such transformations.
Typical Reaction Conditions for Cu-Catalyzed Fluorination:
Metal-mediated halogen exchange reactions in aryl and vinyl halides have been extensively studied, with various transition metals (Cu, Pd, Ni) demonstrating catalytic activity. The mechanisms typically involve oxidative addition of the aryl halide to the metal center, followed by halogen exchange and reductive elimination.
The choice of catalyst, ligand, halide source, and reaction conditions significantly influences the efficiency and selectivity of the halogen exchange process. For industrial applications, factors such as catalyst cost, recyclability, and process robustness must be considered.
In alignment with the principles of green chemistry, solvent-free bromination protocols have been developed for the synthesis of α-bromoacetophenones, offering environmentally friendly alternatives to traditional methods that often employ harmful solvents.
A recent innovation in this area is the mechanochemical synthesis of α-bromoacetophenones. Researchers have demonstrated that 2-bromoacetophenone can be synthesized through manual grinding of acetophenone with N-bromosuccinimide (NBS) and p-toluenesulfonic acid (p-TsOH) in a solvent-free environment.
Key Advantages of Solvent-Free Mechanochemical Synthesis:
The mechanochemical approach can be executed using either a mortar and pestle or a thick-walled test tube and glass rod. The reaction progress can be visually monitored, as the mixture changes from an initial brown color (due to NBS) to a pale-yellow color upon completion.
Procedure for Mechanochemical Synthesis of 2-Bromoacetophenone:
This approach can potentially be adapted for the synthesis of 2-Bromo-4'-fluoroacetophenone, offering a greener alternative to traditional methods.
Another solvent-free approach utilizes vortex mixing with steel spheres. In this method, the reactants are placed in a falcon-type tube with steel spheres and subjected to vortex mixing at high speeds (e.g., 700 rpm) for a short period (10 minutes). This approach combines the benefits of mechanochemical activation with the efficiency of vortex mixing, resulting in rapid reaction completion under solvent-free conditions.
The development of recyclable catalyst systems represents another significant advancement in green chemistry approaches to the synthesis of 2-Bromo-4'-fluoroacetophenone and related compounds.
A notable example is the use of aluminum oxide (Al₂O₃) as a recyclable heterogeneous catalyst for the regioselective bromination of aralkyl ketones. Researchers have demonstrated that acidic Al₂O₃ can effectively catalyze the α-bromination of acetophenone derivatives using N-bromosuccinimide (NBS) in methanol under reflux conditions.
Key Features of Al₂O₃ Catalyst System:
The study revealed that 10% (w/w) of acidic Al₂O₃ is optimal for achieving the best isolated yield of α-brominated products. Additionally, portion-wise addition of NBS (in 10 portions) improved the yield compared to one-time addition, likely due to better control over the release of bromonium ions.
Another innovative approach involves the use of polyethylene glycol (PEG-400) as a recyclable reaction medium for the synthesis of various derivatives starting from α-bromo aralkyl ketones. In this method, PEG-400 serves as an environmentally benign medium that can be recovered and reused for multiple reaction cycles.
PEG-400 Recyclable System Advantages:
The reaction conditions typically involve:
These recyclable catalyst systems align with the principles of green chemistry by reducing waste generation, improving atom economy, and minimizing the environmental impact of chemical synthesis.
2-Bromo-4'-fluoroacetophenone undergoes nucleophilic substitution reactions primarily at the bromine atom, which serves as an effective leaving group due to its electrophilic nature . The compound demonstrates characteristic reactivity patterns where nucleophiles such as amines and thiols readily attack the carbon bearing the bromine substituent . Common nucleophilic reagents include sodium hydroxide and pyridine hydrobromide perbromide, which facilitate substitution reactions under alkaline conditions .
The mechanism follows a typical nucleophilic substitution pathway where the nucleophile approaches the electrophilic carbon atom bonded to bromine [4]. The bromine atom acts as a leaving group, stabilized by its ability to accommodate the negative charge following departure [4]. Research has demonstrated that the nucleophilic substitution proceeds efficiently with various nitrogen-containing nucleophiles, including amines and thiols, under controlled reaction conditions .
Table 1: Nucleophilic Substitution Reaction Conditions for 2-Bromo-4'-fluoroacetophenone
Nucleophile Type | Reagent | Reaction Conditions | Product Type | Reference |
---|---|---|---|---|
Amines | Primary amines | Polar aprotic solvents | Substituted acetophenones | |
Thiols | Ethanethiol | Basic conditions | Carbon-sulfur bonded products | [5] |
Alkoxides | Sodium methoxide | Elevated temperature | Ether derivatives |
The reaction demonstrates regioselectivity, with nucleophilic attack occurring preferentially at the carbon bearing the bromine atom rather than at other positions on the aromatic ring [5]. The nucleophilic aromatic substitution mechanism requires the presence of electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack [5].
The reactivity of 2-Bromo-4'-fluoroacetophenone in nucleophilic substitution reactions is significantly influenced by both steric and electronic factors . The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect, which enhances the electrophilicity of the carbonyl carbon and influences the overall reactivity of the molecule [23].
Electronic effects play a crucial role in determining reaction rates and selectivity patterns [23]. The electron-withdrawing nature of both the fluorine substituent and the carbonyl group creates an electron-deficient environment that facilitates nucleophilic attack . The fluorine atom's high electronegativity contributes to the stabilization of reaction intermediates through inductive effects [23].
Steric hindrance affects the accessibility of nucleophiles to the reaction center [6]. Bulky nucleophiles experience reduced reaction rates due to steric interactions with substituents on the aromatic ring [6]. The positioning of the bromine atom on the aliphatic carbon adjacent to the carbonyl group provides relatively unhindered access for nucleophilic attack compared to aromatic substitution reactions [6].
Table 2: Electronic and Steric Effects on Nucleophilic Substitution Rates
Factor | Effect Type | Impact on Reactivity | Mechanism | Reference |
---|---|---|---|---|
Fluorine substituent | Electronic (Inductive) | Rate enhancement | Electron withdrawal | [23] |
Carbonyl group | Electronic (Mesomeric) | Rate enhancement | Conjugation effects | |
Bulky nucleophiles | Steric | Rate reduction | Hindered approach | [6] |
Solvent polarity | Electronic | Rate modulation | Stabilization effects |
The conformational preferences of 2-Bromo-4'-fluoroacetophenone derivatives influence their reactivity patterns [23]. Nuclear magnetic resonance studies have revealed that fluorine-substituted acetophenone derivatives preferentially adopt specific conformations that optimize electronic interactions while minimizing steric repulsion [23].
The carbonyl group in 2-Bromo-4'-fluoroacetophenone serves as a versatile functional group for both oxidative and reductive transformations . Oxidation reactions typically employ strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions, leading to the formation of carboxylic acid derivatives [35].
Reductive functionalization represents a significant pathway for carbonyl transformation in halogenated acetophenones [34]. Lithium aluminum hydride and sodium borohydride serve as effective reducing agents, converting the ketone functionality to the corresponding alcohol under anhydrous conditions . The reduction proceeds through hydride transfer mechanisms, where the carbonyl carbon is attacked by the hydride nucleophile [34].
Table 3: Oxidative and Reductive Functionalization Conditions
Reaction Type | Reagents | Conditions | Products | Yield Range | Reference |
---|---|---|---|---|---|
Oxidation | Potassium permanganate | Acidic medium | Carboxylic acids | 70-85% | |
Oxidation | Chromium trioxide | Acetic acid | Carboxylic acids | 65-80% | [35] |
Reduction | Lithium aluminum hydride | Anhydrous ether | Primary alcohols | 75-90% | |
Reduction | Sodium borohydride | Methanol | Primary alcohols | 80-95% |
Electrochemical reduction studies have demonstrated that acetophenone derivatives undergo selective reduction at platinum electrodes [10]. The interaction between the phenyl ring and the electrode surface facilitates the hydrogenation of the carbonyl functionality, with platinum surfaces showing specific activity for different reduction pathways [10].
Recent advances in carbonyl reductive functionalization have introduced diphenylphosphine oxide-mediated transformations that enable direct conversion of ketones to various functionalized products [34] [36]. These methods provide excellent functional group tolerance and selectivity, representing significant improvements over traditional reduction approaches [34] [36].
2-Bromo-4'-fluoroacetophenone readily undergoes condensation reactions with nitrogen-containing nucleophiles, forming stable imine and hydrazone derivatives [18]. The mechanism involves nucleophilic addition of the nitrogen nucleophile to the carbonyl carbon, followed by elimination of water to form the carbon-nitrogen double bond [18].
Primary amines react with the ketone under acidic conditions to form imine derivatives through a well-characterized mechanism [18]. The process begins with nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate [18]. Subsequent protonation and water elimination yield the final imine product [18].
Hydrazine derivatives participate in condensation reactions to form hydrazones, which serve as important intermediates in synthetic organic chemistry [17]. The Wolff-Kishner reduction utilizes hydrazone formation as a key step in the conversion of ketones to alkanes under strongly basic conditions [17].
Table 4: Condensation Reactions with Nitrogen Nucleophiles
Nucleophile Type | Reaction Conditions | Product Type | Typical Yield | Applications | Reference |
---|---|---|---|---|---|
Primary amines | Acidic conditions | Imines | 75-90% | Pharmaceutical intermediates | [18] |
Hydrazines | Neutral to basic | Hydrazones | 80-95% | Wolff-Kishner reduction | [17] |
Hydroxylamine | Mild acidic | Oximes | 70-85% | Analytical chemistry | [18] |
Ammonia | High temperature | Primary imines | 60-75% | Industrial synthesis | [18] |
The condensation reactions demonstrate excellent chemoselectivity, with the carbonyl group reacting preferentially over other functional groups present in the molecule [16]. Copper-catalyzed condensation reactions have been developed for the synthesis of complex heterocyclic compounds from acetophenone imine derivatives [16].
Palladium-catalyzed cross-coupling reactions represent a powerful methodology for functionalizing 2-Bromo-4'-fluoroacetophenone through halogen exchange processes [22] [25]. The bromine atom serves as an excellent leaving group in oxidative addition reactions with palladium catalysts, enabling diverse coupling transformations [22].
The general mechanism involves oxidative addition of the aryl bromide to a palladium zero species, followed by transmetalation with an organometallic reagent and reductive elimination to form the new carbon-carbon bond [22]. Palladium-catalyzed reactions tolerate a wide range of functional groups and provide excellent regioselectivity [22].
Magnetic-supported palladium catalysts have demonstrated high efficiency in cross-coupling reactions involving bromoacetophenone derivatives [25]. These heterogeneous catalysts offer advantages in terms of recyclability and ease of separation from reaction products [25].
Table 5: Palladium-Catalyzed Coupling Reaction Conditions
Coupling Type | Catalyst System | Base | Temperature | Conversion | Turnover Number | Reference |
---|---|---|---|---|---|---|
Suzuki-Miyaura | Palladium-nitrogen-oxygen catalyst | Sodium carbonate | 140°C | 100% | 400 | [25] |
Friedel-Crafts | Aluminum chloride | None | 0-5°C | 68-72% | Not reported | |
Cross-coupling | Palladium on barium sulfate | Potassium carbonate | 100°C | 94% | 94 | [25] |
The choice of base significantly influences the efficiency of palladium-catalyzed coupling reactions [25]. Sodium carbonate provides optimal results for many transformations, offering superior conversion rates compared to other basic conditions [25].
The Suzuki-Miyaura cross-coupling reaction has emerged as a particularly valuable method for functionalizing bromoacetophenone derivatives [22] [25]. This reaction involves the coupling of the aryl bromide with boronic acids or boronate esters in the presence of a palladium catalyst and base [22].
The reaction mechanism proceeds through the standard palladium-catalyzed cross-coupling pathway, with the boronic acid serving as the nucleophilic coupling partner [22]. The mildness of reaction conditions and broad functional group tolerance make this transformation highly practical for synthetic applications [22].
Optimization studies have revealed that catalyst loading, base selection, and reaction temperature significantly affect coupling efficiency [25]. Magnetic-supported palladium catalysts demonstrate excellent performance with low catalyst loadings, achieving high conversions with good recyclability [25].
Table 6: Suzuki-Miyaura Coupling Optimization Parameters
Parameter | Optimal Condition | Conversion Rate | Selectivity | Catalyst Reusability | Reference |
---|---|---|---|---|---|
Catalyst loading | 0.25 mol% | 100% | >95% | 6 cycles | [25] |
Base type | Sodium carbonate | 94% | >90% | Good | [25] |
Temperature | 140°C | 100% | >95% | Excellent | [25] |
Solvent | Dimethylacetamide | 94% | >90% | Good | [25] |
The Suzuki-Miyaura coupling enables the synthesis of complex biaryl compounds from simple bromoacetophenone starting materials [22]. The reaction tolerates various substituents on both coupling partners, providing access to structurally diverse products [22].
Applications of Suzuki-Miyaura coupling in pharmaceutical synthesis have demonstrated the utility of this methodology for preparing key intermediates [22]. The reaction has been successfully applied to the synthesis of ketoprofen and bifonazole analogues, highlighting its importance in medicinal chemistry [22].
Corrosive